Dolutegravir-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

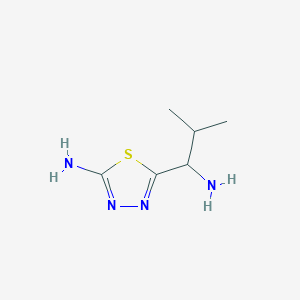

Dolutegravir-d6 is an isotopic analog of Dolutegravir . Dolutegravir, sold under the brand name Tivicay, is an antiretroviral medication used, together with other medication, to treat HIV/AIDS . It may also be used as part of post-exposure prophylaxis to prevent HIV infection following potential exposure . It is taken orally .

Synthesis Analysis

An efficient continuous flow process for the synthesis of Dolutegravir has been investigated . The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min . The overall yield of each reaction step improved dramatically upon flow optimization .Molecular Structure Analysis

Dolutegravir-d6 is a deuterium labelled form of Dolutegravir . Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol .Chemical Reactions Analysis

The formulation process of Dolutegravir involves high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant . The sonication time played a crucial role in controlling the nanoparticle size .Physical And Chemical Properties Analysis

Dolutegravir has a melting point indicated to be between 190 and 193 °C . The Dolutegravir nanoparticles had a mean size of 337.1 nm, a low polydispersity index, and a negative zeta potential, indicating good stability .科学的研究の応用

HIV-1 Reservoirs and Maintenance Therapy : Dolutegravir has been shown to be an effective integrase inhibitor with a strong genetic resistance barrier, useful in simplified HIV maintenance treatment. Its role in maintaining HIV-1 reservoirs during monotherapy was assessed in the MONODO study (Sculier et al., 2018).

Comparative Efficacy in HIV Treatment : A study compared Dolutegravir with raltegravir in antiretroviral-naive adults with HIV-1 infection, finding that DTG had a non-inferior efficacy and similar safety profile to raltegravir (Raffi et al., 2013).

Treatment-Experienced Subjects with Raltegravir-Resistant HIV : Another study explored the safety and efficacy of DTG in subjects with raltegravir-resistant HIV-1, demonstrating the drug's effectiveness in this population (Eron et al., 2012).

Resistance in First-Line Therapy : Research indicated that DTG, used as part of first-line therapy, has not selected for resistance mutations in the clinic, a unique feature among HIV drugs (Mesplède & Wainberg, 2014).

Integrase Substitution and Resistance : A study on the S230R integrase substitution associated with virus load rebound during DTG monotherapy found that this mutation confers low-level resistance to integrase strand-transfer inhibitors (Pham et al., 2018).

Dolutegravir in Antiretroviral-Experienced Patients : The efficacy of DTG in antiretroviral-experienced patients with raltegravir- and/or elvitegravir-resistant HIV-1 was demonstrated in the VIKING-3 Study (Castagna et al., 2014).

作用機序

Safety and Hazards

特性

CAS番号 |

1407166-95-3 |

|---|---|

分子式 |

C₂₀H₁₃D₆F₂N₃O₅ |

分子量 |

425.42 |

同義語 |

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)